2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of two butyl groups and a hydroxymethyl group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one typically involves the alkylation of a cyclohexadienone precursor with butyl groups. The hydroxymethyl group can be introduced through a hydroxymethylation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common techniques used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cyclohexadienone ring can be reduced to a cyclohexanol derivative.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of 2,6-Dibutyl-4-(carboxymethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexadienone
- 2,6-Di-tert-butyl-4-methyl-p-quinol
Uniqueness
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of butyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Biological Activity
2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS No. | 920265-76-5 |
Molecular Formula | C15H24O2 |
Molecular Weight | 236.35 g/mol |
IUPAC Name | This compound |
InChI Key | QQSYAURAAITXBH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its hydroxymethyl group, which can form hydrogen bonds with biological macromolecules. This interaction may influence the structure and function of proteins and nucleic acids, leading to various biological effects. Additionally, the compound may undergo metabolic transformations that generate active metabolites responsible for its biological activity.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : Studies suggest that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals can play a crucial role in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Preliminary investigations have pointed towards antimicrobial activity against various pathogens. The compound's structural features may contribute to its effectiveness against bacterial and fungal strains .
- Therapeutic Potential : The compound is being explored for its therapeutic properties in drug discovery contexts. Its structural analogs have shown promise in treating diseases such as leishmaniasis due to their ability to inhibit parasite growth effectively .
Case Studies
Several studies have examined the biological effects of related compounds:
- A study published in the Journal of Medicinal Chemistry highlighted the antileishmanial activity of compounds structurally related to this compound. These compounds were observed to induce reactive oxygen species (ROS) production in Leishmania donovani promastigotes, suggesting a mechanism involving oxidative stress .
Properties
CAS No. |
920265-76-5 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2,6-dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI Key |
QQSYAURAAITXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(C=C(C1=O)CCCC)CO |
Origin of Product |
United States |
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